Methoxycarbonylferrocene

Electrochemistry Redox Mediator Electrosynthesis

Methoxycarbonylferrocene (CAS 1271-56-3) is an essential redox-active organometallic building block. Its 260 mV anodic shift versus ferrocene offers precise electrochemical tuning without excessive overpotential, preventing solvent degradation. The low melting point (50–56 °C) allows melt‑blending into temperature‑sensitive matrices for electroactive materials. Use as a secondary internal standard in non‑aqueous electrochemistry when analyte signals overlap with ferrocene. Designed for R&D and industrial synthesis applications only.

Molecular Formula C12H22FeO2
Molecular Weight 254.15 g/mol
CAS No. 1271-56-3
Cat. No. B15336813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxycarbonylferrocene
CAS1271-56-3
Molecular FormulaC12H22FeO2
Molecular Weight254.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC1.C1CCCC1.[Fe]
InChIInChI=1S/C7H12O2.C5H10.Fe/c1-9-7(8)6-4-2-3-5-6;1-2-4-5-3-1;/h6H,2-5H2,1H3;1-5H2;
InChIKeyVESNSILCWHDRQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxycarbonylferrocene (CAS 1271-56-3): Procurement Guide for the Mono-Ester Ferrocene Derivative


Methoxycarbonylferrocene (CAS 1271-56-3), also known as methyl ferrocenecarboxylate, is a monosubstituted ferrocene derivative with the molecular formula C12H12FeO2 and a molecular weight of 244.07 g/mol . It is a pale yellow crystalline solid with a melting point of 50–56 °C, significantly lower than that of unsubstituted ferrocene (172–174 °C), and is readily soluble in organic solvents such as chloroform and ether . As a member of the metallocene class, it retains the robust redox-active ferrocene core while the electron-withdrawing methoxycarbonyl group modulates its electrochemical properties, making it a valuable building block for redox mediators and organometallic synthesis [1].

Why Methoxycarbonylferrocene (1271-56-3) Cannot Be Replaced by Generic Ferrocene or Other Esters


Ferrocene derivatives are not functionally interchangeable. The number and position of electron-withdrawing substituents, such as methoxycarbonyl groups, directly dictate the redox potential of the ferrocene/ferrocenium couple, a critical parameter in electrochemical applications [1]. Generic ferrocene (E1/2 = 0 mV vs FcH/FcH+) and polysubstituted esters such as 1,1′-bis(methoxycarbonyl)ferrocene (E1/2 = 495 mV) or 1,1′,3,3′-tetrakis(methoxycarbonyl)ferrocene (E1/2 = 900 mV) each occupy distinct electrochemical niches [1]. Substituting one for another without recalibrating the experimental setup will alter the driving force for electron transfer, potentially compromising reaction yields or rendering a redox-mediated process ineffective [2]. Furthermore, the monomethoxycarbonyl derivative exhibits a markedly lower melting point (50–56 °C) than ferrocene (172–174 °C), impacting its physical handling and compatibility with temperature-sensitive formulations .

Quantitative Evidence for Selecting Methoxycarbonylferrocene (1271-56-3) Over Analogous Ferrocenes


Precise Anodic Shift of 260 mV: Redox Potential Tuning Compared to Ferrocene and Poly-Ester Analogs

The single methoxycarbonyl substituent raises the half-wave potential (E1/2) of the ferrocene/ferrocenium redox couple to 260 mV versus the ferrocene reference (FcH/FcH+), representing a controlled anodic shift of 260 mV relative to unsubstituted ferrocene [1]. This positions Methoxycarbonylferrocene (compound 1) at the lower end of the tunable range provided by methoxycarbonyl ester derivatives: 1,1′-bis(methoxycarbonyl)ferrocene (2) exhibits an E1/2 of 495 mV, 1,1′,3-tris(methoxycarbonyl)ferrocene (3) exhibits 700 mV, and 1,1′,3,3′-tetrakis(methoxycarbonyl)ferrocene (4) reaches 900 mV, all measured under identical conditions [1].

Electrochemistry Redox Mediator Electrosynthesis

Reversible Redox Behavior and Chemical Stability Under Electrolysis Conditions vs. Irreversibly Oxidized Analogues

Under cyclic voltammetry and bulk electrolysis in dichloromethane, Methoxycarbonylferrocene (1) and its ferrocenium cation (1+) form a chemically stable redox couple, as demonstrated by IR and UV–vis spectroelectrochemical monitoring [1]. In contrast, strongly electron-deficient ferrocene derivatives such as 1,1′,2,2′-tetra(formyl)ferrocene (E1/2 ≈ 1145 mV) and 1,1′,2-tri(formyl)ferrocene (E1/2 ≈ 910 mV) undergo irreversible oxidation at room temperature, precluding their use as redox mediators [1].

Spectroelectrochemistry Redox Stability Electrolysis

Significantly Lower Melting Point (50–56 °C) vs. Ferrocene (172–174 °C) for Simplified Processing

Methoxycarbonylferrocene melts at 50–56 °C, as determined by standard melting point analysis . Unsubstituted ferrocene, by comparison, melts at a significantly higher temperature of 172–174 °C . This difference exceeds 100 °C and directly impacts the compound's physical state during routine laboratory handling and in temperature-sensitive formulations.

Thermal Properties Formulation Material Handling

Linear Hammett Correlation Enables Predictive Design of Redox Potential via Further Functionalization

The electrochemical potential (E1/2) of Methoxycarbonylferrocene (260 mV) and its poly-ester analogues correlates linearly with the sum of Hammett substituent constants (∑σp/m) when the appropriate σp and σm values are applied for 1-/1′- and 3-/3′-positions, respectively [1]. The COOMe group contributes a σp value of 0.45, and the additive nature of substituent effects allows for accurate prediction of redox potentials in more complex methoxycarbonylferrocene derivatives [1].

Medicinal Chemistry Structure-Activity Relationship Electrochemical Tuning

Commercial Availability at 98% Purity with Batch-Specific QC Documentation (NMR, HPLC, GC)

Methoxycarbonylferrocene (CAS 1271-56-3) is commercially available from multiple suppliers at a standard purity of 98%, with some vendors providing batch-specific quality control documentation including NMR, HPLC, and GC analyses . In contrast, many higher-substituted methoxycarbonylferrocenes (e.g., tri- and tetra-esters) are not routinely stocked and require custom synthesis, leading to longer lead times and higher per-unit costs [1].

Chemical Procurement Quality Control Synthesis

Methoxycarbonylferrocene (1271-56-3): Validated Application Scenarios Based on Quantitative Evidence


Tunable Redox Mediator for Organic Electrosynthesis at Moderate Overpotentials

Methoxycarbonylferrocene (1) serves as an effective redox mediator for indirect electrochemical transformations requiring an oxidation potential approximately 260 mV more positive than ferrocene. Its reversible Fc/Fc+ couple and chemical stability under electrolysis conditions [1] make it suitable for mediating reactions where direct electrode oxidation is kinetically slow or leads to electrode fouling. The moderate 260 mV shift avoids the excessive overpotentials of poly-ester derivatives (495–900 mV), reducing the risk of solvent or supporting electrolyte degradation.

Electrochemical Probe or Reference System with an Intermediate Redox Potential

The well-defined and reversible redox couple of Methoxycarbonylferrocene at 260 mV vs FcH/FcH+ [1] positions it as a useful internal reference or calibration standard in non-aqueous electrochemistry, particularly when the analyte of interest exhibits redox features in a similar potential range. Its potential is sufficiently separated from ferrocene (0 mV) to serve as a secondary standard in multi-component analyses, and the linear Hammett correlation [1] provides a theoretical foundation for understanding substituent effects on its electrochemical behavior.

Building Block for Ferrocene-Containing Ligands and Bioorganometallic Conjugates

The single ester functionality of Methoxycarbonylferrocene offers a balance between redox tunability and synthetic versatility. The methoxycarbonyl group can be hydrolyzed to the carboxylic acid or converted to other functional groups (e.g., amides, alcohols) while preserving the ferrocene core [1]. The compound's lower melting point (50–56 °C) compared to ferrocene also facilitates handling in low-temperature reactions. This makes it a practical starting material for synthesizing chiral ferrocenyl ligands for asymmetric catalysis or for conjugating the ferrocene redox probe to biomolecules in medicinal chemistry applications.

Melt-Processable Component in Functional Materials and Polymer Composites

Owing to its melting point of 50–56 °C —significantly below that of unsubstituted ferrocene (172–174 °C)—Methoxycarbonylferrocene can be incorporated into polymer matrices or liquid crystalline formulations via melt blending at mild temperatures. This thermal property, combined with its redox activity (E1/2 = 260 mV) [1], enables the fabrication of electroactive materials, such as redox-responsive gels or conducting composites, without exposing the host matrix to high temperatures that could cause thermal degradation.

Technical Documentation Hub

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